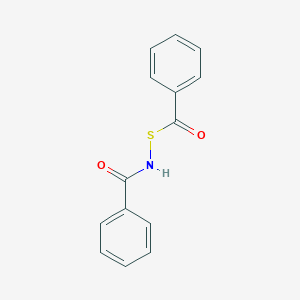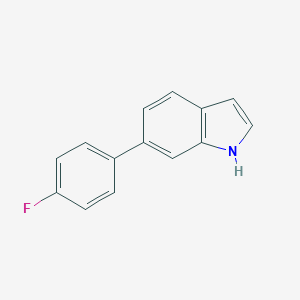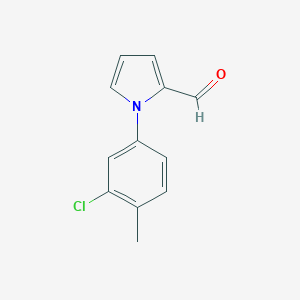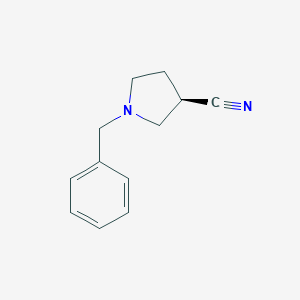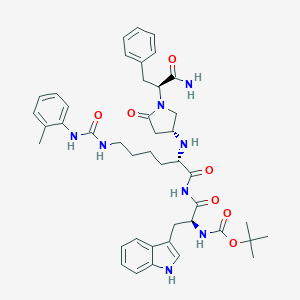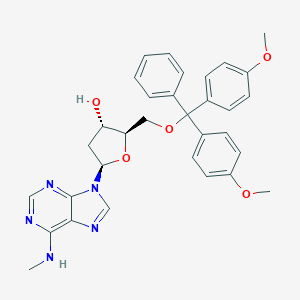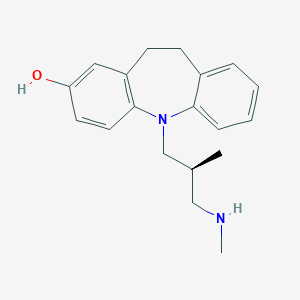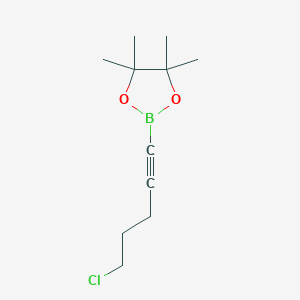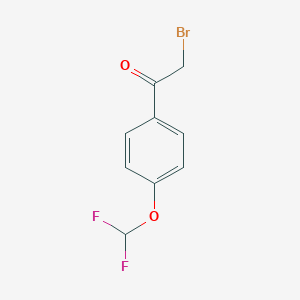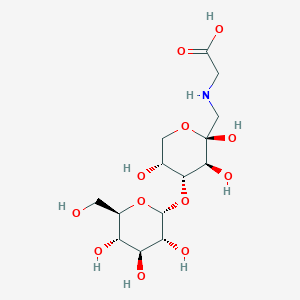
1-Desoxy-1-glycinomaltose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Desoxy-1-glycinomaltose (DGM) is a non-reducing disaccharide that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. DGM is a derivative of maltose, where the glucose residue at the reducing end is replaced by a glycine molecule. This substitution results in a molecule that is more stable and resistant to hydrolysis, making it an ideal candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of 1-Desoxy-1-glycinomaltose is not well understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 1-Desoxy-1-glycinomaltose has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemische Und Physiologische Effekte
1-Desoxy-1-glycinomaltose has been shown to have a range of biochemical and physiological effects, including the modulation of glucose metabolism, the regulation of lipid metabolism, and the reduction of oxidative stress. 1-Desoxy-1-glycinomaltose has also been shown to improve insulin sensitivity and to reduce the risk of developing type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Desoxy-1-glycinomaltose in lab experiments is its stability and resistance to hydrolysis. This makes it an ideal candidate for use in various biochemical and biotechnological applications. However, one of the limitations of using 1-Desoxy-1-glycinomaltose is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Desoxy-1-glycinomaltose, including the development of novel drugs and therapeutics, the exploration of its potential applications in biotechnology and nanotechnology, and the investigation of its role in various disease states. Additionally, further research is needed to better understand the mechanism of action of 1-Desoxy-1-glycinomaltose and to identify its potential side effects and toxicity.
Synthesemethoden
1-Desoxy-1-glycinomaltose can be synthesized through a variety of methods, including enzymatic and chemical synthesis. One of the most commonly used methods for the synthesis of 1-Desoxy-1-glycinomaltose is through the use of α-amylase and glycine. The α-amylase catalyzes the hydrolysis of starch to produce maltose, which is then reacted with glycine to yield 1-Desoxy-1-glycinomaltose.
Wissenschaftliche Forschungsanwendungen
1-Desoxy-1-glycinomaltose has been extensively studied for its potential applications in various fields of science, including biochemistry, biotechnology, and medicine. One of the most promising applications of 1-Desoxy-1-glycinomaltose is in the development of novel drugs and therapeutics. 1-Desoxy-1-glycinomaltose has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Eigenschaften
CAS-Nummer |
142937-59-5 |
|---|---|
Produktname |
1-Desoxy-1-glycinomaltose |
Molekularformel |
C14H25NO12 |
Molekulargewicht |
399.35 g/mol |
IUPAC-Name |
2-[[(2R,3S,4R,5R)-2,3,5-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]acetic acid |
InChI |
InChI=1S/C14H25NO12/c16-2-6-8(20)9(21)10(22)13(26-6)27-11-5(17)3-25-14(24,12(11)23)4-15-1-7(18)19/h5-6,8-13,15-17,20-24H,1-4H2,(H,18,19)/t5-,6-,8-,9+,10-,11-,12+,13-,14-/m1/s1 |
InChI-Schlüssel |
PUZZDKPXMUSJCH-UUWQLDJQSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CNCC(=O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
C1C(C(C(C(O1)(CNCC(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CNCC(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Andere CAS-Nummern |
142937-59-5 |
Synonyme |
1-desoxy-1-glycinomaltose maltolosylglycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)
